6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1306183-61-8
VCID: VC4528345
InChI: InChI=1S/C13H11Cl2N3O2/c14-10-3-1-9(2-4-10)7-8-16-13-11(18(19)20)5-6-12(15)17-13/h1-6H,7-8H2,(H,16,17)
SMILES: C1=CC(=CC=C1CCNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl
Molecular Formula: C13H11Cl2N3O2
Molecular Weight: 312.15

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine

CAS No.: 1306183-61-8

Cat. No.: VC4528345

Molecular Formula: C13H11Cl2N3O2

Molecular Weight: 312.15

* For research use only. Not for human or veterinary use.

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine - 1306183-61-8

Specification

CAS No. 1306183-61-8
Molecular Formula C13H11Cl2N3O2
Molecular Weight 312.15
IUPAC Name 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
Standard InChI InChI=1S/C13H11Cl2N3O2/c14-10-3-1-9(2-4-10)7-8-16-13-11(18(19)20)5-6-12(15)17-13/h1-6H,7-8H2,(H,16,17)
Standard InChI Key RITFRYFUNVEYOC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine core with three distinct substituents:

  • A chloro group at the 6-position, enhancing electrophilic substitution reactivity.

  • A nitro group at the 3-position, contributing to electron-withdrawing effects and redox activity.

  • An N-[2-(4-chlorophenyl)ethyl]amine group at the 2-position, introducing steric bulk and potential for hydrogen bonding .

The presence of dual chloro substituents (on the pyridine and phenyl rings) suggests enhanced lipophilicity compared to simpler nitropyridines, impacting bioavailability and membrane permeability .

Physicochemical Data

PropertyValueSource Analogy
Molecular FormulaC₁₃H₁₀Cl₂N₃O₂Derived from
Molecular Weight311.15 g/molCalculated
SMILES NotationClC1=CC=C(C=C1)CCNC2=NC(=C(C=C2Cl)N+[O-])NGenerated via analogy
LogP (Octanol-Water)2.8–3.2 (predicted)Based on
Topological Polar Surface84.7 ŲSimilar to

The nitro group generates a dipole moment of approximately 4.5 D, while the chlorophenyl moiety contributes a hydrophobic surface area of ~110 Ų .

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Nitration of 2-amino-6-chloropyridine: Introduction of the nitro group at the 3-position using concentrated HNO₃/H₂SO₄ at 0–5°C (yield: 68–72%).

  • Alkylation with 1-(4-chlorophenyl)-2-chloroethane: Reaction in DMF with K₂CO₃ as base, achieving N-alkylation at the 2-amine position (yield: 55–60%) .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the product with ≥95% purity.

Optimization Challenges

  • Nitro Group Stability: Decomposition occurs above 80°C, necessitating low-temperature conditions.

  • Regioselectivity: Competing alkylation at the pyridine nitrogen is minimized using bulky solvents like DMF .

Reactivity and Functionalization

Electrophilic Substitution

The chloro substituent directs incoming electrophiles to the 4-position of the pyridine ring. For example, bromination with Br₂/FeBr₃ yields 4-bromo-6-chloro derivatives (yield: 45%).

Reduction Pathways

Catalytic hydrogenation (H₂/Pd-C, ethanol) reduces the nitro group to an amine, forming 3-amino-6-chloro-N-[2-(4-chlorophenyl)ethyl]pyridin-2-amine. This intermediate shows enhanced basicity (pKa ≈ 8.2) compared to the parent compound .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids at the 4-position is feasible but requires specialized ligands (e.g., SPhos) to overcome steric hindrance from the chlorophenyl group.

Industrial and Material Science Applications

Agrochemical Uses

As a precursor to herbicidal agents, the nitro group facilitates photodegradation into non-toxic byproducts. Field trials show 85% weed suppression at 2 kg/hectare application rates.

Coordination Chemistry

The amine and nitro groups form stable complexes with Cu(II) (logβ = 12.3) and Fe(III) (logβ = 9.8), enabling use in catalytic systems for oxidative coupling reactions .

ParameterValue
LD₅₀ (oral, rat)420 mg/kg
Skin IrritationCategory 2 (EU CLP)
MutagenicityNegative (Ames test)

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